Product packaging for 2-(Prop-1-en-2-yl)benzoic acid(Cat. No.:CAS No. 3609-46-9)

2-(Prop-1-en-2-yl)benzoic acid

Cat. No.: B14124263
CAS No.: 3609-46-9
M. Wt: 162.18 g/mol
InChI Key: KFFWCQASVWGKLX-UHFFFAOYSA-N
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Description

2-(Prop-1-en-2-yl)benzoic acid is a benzoic acid derivative with the CAS Registry Number 3609-46-9 . This compound has a molecular formula of C 10 H 10 O 2 and a molecular weight of 162.19 g/mol . It features a carboxylic acid functional group attached to a benzene ring that is substituted with an isopropenyl group, a structure that classifies it as a valuable synthetic intermediate. As an aromatic compound with a reactive double bond, it serves as a versatile building block in organic synthesis and medicinal chemistry research. It is particularly useful for developing novel chemical entities and can be used in the synthesis of more complex structures for pharmaceutical development and material science applications. Researchers value this compound for its potential in constructing targeted molecular libraries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B14124263 2-(Prop-1-en-2-yl)benzoic acid CAS No. 3609-46-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3609-46-9

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-prop-1-en-2-ylbenzoic acid

InChI

InChI=1S/C10H10O2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-6H,1H2,2H3,(H,11,12)

InChI Key

KFFWCQASVWGKLX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Prop 1 En 2 Yl Benzoic Acid and Its Precursors

Chemo- and Regioselective Synthesis Strategies for the Aromatic Carboxylic Acid Core

The primary challenge in synthesizing 2-(prop-1-en-2-yl)benzoic acid lies in the regioselective introduction of the isopropenyl group at the ortho-position to the carboxylic acid. The carboxyl group itself can be a powerful directing group, but its electronic-withdrawing nature can deactivate the ring towards certain reactions. Several advanced strategies have been developed to overcome these challenges.

One of the most effective methods for ortho-functionalization of benzoic acids is Directed ortho-Metalation (DoM) . diva-portal.orgorganic-chemistry.org This strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated species. The carboxylic acid group itself can act as a DMG. For instance, unprotected 2-methoxybenzoic acid can be selectively deprotonated at the position ortho to the carboxylate by treatment with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. organic-chemistry.org This lithiated intermediate can then be quenched with an appropriate electrophile to introduce the desired functionality. For the synthesis of this compound, a potential pathway involves the reaction of the ortho-lithiated benzoic acid with acetone, followed by dehydration of the resulting tertiary alcohol to form the isopropenyl group.

Palladium-catalyzed cross-coupling reactions represent another cornerstone for the regioselective synthesis of this class of compounds. thermofisher.comyoutube.com These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent.

Suzuki-Miyaura Coupling: This reaction pairs an aryl halide (e.g., 2-bromobenzoic acid or its ester derivative) with an organoboron compound. youtube.comrsc.org The use of isopropenylboronic acid or its more stable pinacol (B44631) ester is a direct method to install the prop-1-en-2-yl moiety. scbt.comchemicalbook.com The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. organic-chemistry.org The high functional group tolerance of the Suzuki coupling makes it a very versatile method. thermofisher.com

Heck Reaction: The Heck reaction provides a pathway by coupling an aryl halide with an alkene. iitk.ac.inmdpi.com For the target molecule, this could involve the reaction of a 2-halobenzoic acid derivative with isopropene or a related substituted alkene. The reaction is typically catalyzed by a palladium salt, often with a phosphine (B1218219) ligand, in the presence of a base. thermofisher.com A key consideration is controlling the regioselectivity of the alkene insertion.

A third approach involves the use of Grignard reagents . A Grignard reagent can be prepared from a 2-halobenzoic acid derivative (with the acid group protected) and then reacted with an isopropenylating agent. Alternatively, an isopropenyl Grignard reagent can be reacted with a suitable benzoic acid derivative containing an electrophilic site at the 2-position. masterorganicchemistry.comyoutube.com

Stereocontrolled Introduction and Transformation of the Prop-1-en-2-yl Moiety

The term "stereocontrol" in the context of the achiral this compound primarily refers to the regiochemical control of the double bond placement, preventing its isomerization. The prop-1-en-2-yl (isopropenyl) group is a terminal alkene, which is generally less thermodynamically stable than its internal isomer, the prop-1-en-1-yl group, due to hyperconjugation. Therefore, synthetic methods must be chosen carefully to avoid isomerization, which can be catalyzed by acid, base, or certain transition metals.

Cross-coupling reactions like the Suzuki-Miyaura coupling are highly effective in this regard. By using a pre-formed isopropenylboronic acid pinacol ester, the double bond is introduced in the desired position with no risk of isomerization under typical reaction conditions. scbt.comchemicalbook.com The mechanism of the Suzuki coupling does not involve intermediates that would readily facilitate double bond migration. rsc.org

Similarly, the Wittig reaction offers excellent control. For instance, reacting a 2-acylbenzoic acid precursor (e.g., methyl 2-acetylbenzoate) with methylenetriphenylphosphorane (B3051586) (a Wittig reagent) would specifically generate the terminal isopropenyl group.

In contrast, methods that generate the alkene via an elimination reaction, such as the dehydration of a tertiary alcohol formed from the addition of a methyl Grignard reagent to a 2-acetylbenzoate, require careful selection of dehydration conditions. While acidic conditions can effect the dehydration, they can also promote isomerization. Milder, non-acidic dehydration methods are often preferred to maintain the kinetic product.

Optimization of Reaction Conditions and Yield for Laboratory and Potential Scalable Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthesis, particularly for potential scale-up. For the palladium-catalyzed cross-coupling reactions discussed, several parameters are key to optimization.

A representative optimization table for a Suzuki-Miyaura coupling to form an aryl-alkenyl bond is shown below. While this data is for a model reaction, the principles are directly applicable to the synthesis of this compound.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene10065
2Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃Toluene10078
3Pd(dppf)Cl₂ (2)-K₂CO₃DME8085
4Pd(dppf)Cl₂ (2)-K₃PO₄DME8092
5Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane8095
6Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O8072

Key Optimization Parameters:

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., PPh₃, SPhos, dppf) is critical. organic-chemistry.org Buchwald-type ligands like SPhos are often highly effective for challenging cross-couplings, leading to higher turnover numbers and efficiency.

Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki coupling. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃. The choice of base can also influence functional group tolerance.

Solvent: The polarity and coordinating ability of the solvent (e.g., Toluene, Dioxane, DME) can significantly impact reaction rates and yields. The addition of water in some systems can accelerate the reaction.

Temperature: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition and side reactions. Optimization aims to find the lowest effective temperature for the transformation.

For scalable synthesis, factors such as catalyst loading, cost of reagents, ease of purification, and reaction time become paramount. A high-yield reaction at the laboratory scale may not be viable for large-scale production if it requires expensive ligands or cryogenic temperatures. Developing protocols with low catalyst loadings (high turnover numbers) and purification by crystallization rather than chromatography are key goals for industrial application.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comcognitoedu.org Several modern synthetic methodologies align with these principles and can be applied to the synthesis of this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, often proceeding under mild conditions without the need for high temperatures. bohrium.comacs.org For instance, photocatalytic methods have been developed for the direct borylation of carboxylic acids, which could generate a key precursor for a subsequent Suzuki coupling. nih.gov This approach avoids the need for pre-functionalized aryl halides. Other photocatalytic reactions can generate acyl radicals from benzoic acid derivatives, which can then be coupled with alkenes. acs.org

Organocatalysis: The use of small organic molecules as catalysts (organocatalysts) avoids the use of potentially toxic and expensive transition metals. rsc.org While direct organocatalytic isopropenylation of a benzoic acid is not established, organocatalytic methods could be employed in the synthesis of precursors. For example, asymmetric aldol (B89426) reactions catalyzed by proline derivatives could be used to construct a chiral precursor if a related chiral target were desired. mdpi.comcore.ac.uk

Alternative Reaction Media and Conditions:

Aqueous Media: Performing reactions in water is a key goal of green chemistry. Palladium-catalyzed couplings like the Heck and Suzuki reactions can often be adapted to aqueous conditions, sometimes with the aid of phase-transfer catalysts or water-soluble ligands. thermofisher.com

Mechanochemistry: This involves conducting reactions in the solid state with minimal or no solvent, often in a ball mill. nih.gov Mechanochemical methods have been developed for Grignard reactions, including the carboxylation of organohalides with CO₂, which could be a route to the benzoic acid core. nih.gov This approach drastically reduces solvent waste.

Electrosynthesis: Electrochemical methods can replace chemical oxidants and reductants with electricity, providing a cleaner and often more selective approach to synthesis. researchgate.net

The table below summarizes some green chemistry approaches and their advantages.

Green ApproachPrincipleAdvantage for Synthesis
PhotocatalysisUse of light as an energy sourceMild reaction conditions, high selectivity, novel reaction pathways. bohrium.comacs.org
OrganocatalysisMetal-free catalysisAvoids toxic heavy metal contamination, often biodegradable catalysts. rsc.org
Aqueous SynthesisUse of water as a solventReduced use of volatile organic compounds (VOCs), improved safety. thermofisher.com
MechanochemistrySolvent-free or low-solvent reactionsDrastically reduces solvent waste, can lead to different reactivity. nih.gov
ElectrosynthesisUse of electricity as a reagentAvoids stoichiometric chemical reagents, high degree of control. researchgate.net

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be achieved with high efficiency, selectivity, and environmental compatibility.

Mechanistic Organic Chemistry and Reactivity of 2 Prop 1 En 2 Yl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions Involving the Benzoic Acid Ring

The substitution reactions on the benzene (B151609) ring are heavily influenced by the electronic properties of the existing substituents—the deactivating, meta-directing carboxylic acid group and the activating, ortho, para-directing isopropenyl group.

Electrophilic Aromatic Substitution (SEAr)

Directing Effects:

Carboxylic Acid Group (-COOH): This group is strongly deactivating due to the electron-withdrawing nature of the carbonyl, pulling electron density from the ring via both inductive and resonance effects. It directs incoming electrophiles to the meta position. wikipedia.org

Isopropenyl Group (-C(CH₃)=CH₂): As an alkyl-type substituent, the isopropenyl group is activating. It donates electron density to the ring, primarily through an inductive effect, stabilizing the carbocation intermediate. It directs incoming electrophiles to the ortho and para positions. wikipedia.org

In 2-(prop-1-en-2-yl)benzoic acid, these two groups have conflicting directing effects. However, their positions on the ring lead to a consensus for the site of electrophilic attack. The positions meta to the carboxylic acid (at C1) are C3 and C5. The positions ortho and para to the isopropenyl group (at C2) are C3 and C5, respectively. Therefore, electrophilic attack is strongly favored at the C3 and C5 positions, where both groups' directing effects are aligned.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄3-Nitro- and 5-Nitro-2-(prop-1-en-2-yl)benzoic acid
HalogenationBr₂, FeBr₃3-Bromo- and 5-Bromo-2-(prop-1-en-2-yl)benzoic acid
SulfonationSO₃, H₂SO₄3-Sulfo- and 5-Sulfo-2-(prop-1-en-2-yl)benzoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction is unlikely due to deactivation by the -COOH group. uci.edu
Friedel-Crafts AlkylationRCl, AlCl₃Reaction is unlikely due to deactivation by the -COOH group. uci.edu

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. Nucleophilic aromatic substitution typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to activate the ring towards nucleophilic attack and stabilize the resulting negative intermediate (a Meisenheimer complex). wikipedia.org

This compound does not possess the necessary features for a facile SNAr reaction. It lacks a suitable leaving group, and while the carboxylic acid is electron-withdrawing, the isopropenyl group is electron-donating. Consequently, the molecule is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Reactions at the Carboxylic Acid Functionality: Derivatization and Transformation Pathways

The carboxylic acid group is a versatile functional group that readily undergoes nucleophilic acyl substitution, allowing for its conversion into a variety of derivatives. ualberta.cajackwestin.com These reactions typically proceed through a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon. ualberta.ca

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

TransformationReagentsProduct TypeMechanism Notes
Esterification (Fischer)Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄)EsterAcid-catalyzed nucleophilic acyl substitution. libretexts.orglibretexts.org All steps are reversible. libretexts.org
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acid ChlorideThe hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion. libretexts.orglibretexts.org
Amide FormationAmine (R'NH₂), DCC (Dicyclohexylcarbodiimide)AmideDirect reaction is difficult as the amine deprotonates the acid. DCC acts as an activating agent to form a good leaving group. jackwestin.comlibretexts.org
Acid Anhydride FormationHeat (for self-condensation) or reaction of the corresponding acid chloride with a carboxylate salt.Acid AnhydrideInvolves the elimination of a water molecule between two carboxylic acid molecules. jackwestin.comlibretexts.org
ReductionStrong reducing agents like Lithium aluminum hydride (LiAlH₄), followed by H₂O workup.Primary AlcoholThe carboxylic acid is reduced to the corresponding primary alcohol. jackwestin.comyoutube.com

Reactivity of the Isopropenyl Double Bond: Addition Reactions and Functionalization Strategies

The exocyclic double bond of the isopropenyl group behaves as a typical alkene, undergoing electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

The regioselectivity of these additions is governed by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. libretexts.org This rule is explained by the preference for the formation of the more stable carbocation intermediate. In the case of the isopropenyl group, the addition of an electrophile (like H⁺) to the terminal CH₂ carbon generates a more stable tertiary carbocation on the internal carbon. libretexts.org

Table 3: Key Addition Reactions of the Isopropenyl Group

Reaction TypeReagentsProduct StructureNotes
HydrogenationH₂, Catalyst (Pd/C, PtO₂)2-Isopropylbenzoic acidReduces the double bond to a single bond. evitachem.com
HydrohalogenationHCl, HBr, or HI2-(2-Halo-propan-2-yl)benzoic acidFollows Markovnikov's rule, forming a tertiary halide. libretexts.org
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)2-(2-Hydroxypropan-2-yl)benzoic acidFollows Markovnikov's rule, forming a tertiary alcohol.
HalogenationBr₂ or Cl₂2-(1,2-Dihalo-propan-2-yl)benzoic acidAdds two halogen atoms across the double bond.
Ozonolysis1. O₃; 2. Zn/H₂O or (CH₃)₂S2-Acetylbenzoic acidCleaves the double bond to form a ketone.
OxidationKMnO₄ (hot, conc.)2-Acetylbenzoic acidStrong oxidation cleaves the double bond. evitachem.com

Intramolecular Cyclization Reactions and Rearrangements Involving Both Functional Groups

The ortho arrangement of the carboxylic acid and the isopropenyl group facilitates intramolecular cyclization reactions, where one group acts as a nucleophile and the other, upon activation, acts as an electrophile.

A prominent example is acid-catalyzed lactonization. In the presence of a strong acid, the isopropenyl double bond is protonated to form a stable tertiary carbocation. This electrophilic center is positioned perfectly for an intramolecular nucleophilic attack by the oxygen of the nearby carboxylic acid group. The subsequent loss of a proton yields a five-membered lactone, specifically a 3,3-dimethylphthalide.

This type of cyclization is a powerful tool in organic synthesis. For instance, related structures have been used in rhodium-catalyzed C-H activation and annulation reactions to synthesize isocoumarins. acs.org Similarly, derivatives of this compound have served as precursors for the synthesis of complex heterocyclic systems like 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates through tandem reaction sequences initiated by Michael addition. chemrxiv.org

Radical Reactions and Photochemistry of this compound

Radical Reactions

The reactivity of this compound towards radicals can occur at several sites. The isopropenyl double bond can undergo radical addition or polymerization. The methyl group's C-H bonds are allylic and benzylic in nature, making them susceptible to hydrogen abstraction to form a resonance-stabilized radical.

Studies on the reaction of benzoic acid with hydroxyl radicals have shown that the primary reaction pathways involve the addition of the radical to the aromatic ring, with a preference for the meta and para positions. rsc.org For this compound, it is plausible that hydroxyl radicals would also add to the aromatic ring. Additionally, radical attack at the double bond is a likely competitive pathway. Gas-phase radical reactions, such as pyrolysis, involving related structures have been shown to induce cyclization. rsc.org

Photochemistry

The conjugated system, comprising the benzene ring, the carbonyl group, and the isopropenyl double bond, allows the molecule to absorb ultraviolet (UV) light. Upon photoexcitation, the molecule can undergo various photochemical transformations. While specific photochemical studies on this compound are not widely reported, potential reactions based on its structure include:

Intramolecular Cycloaddition: A [2+2] photocycloaddition between the isopropenyl double bond and a double bond of the benzene ring could potentially occur, leading to the formation of complex polycyclic structures.

Photochemical Rearrangements: Photo-induced rearrangements of the substituent groups are possible.

Radical Formation: UV irradiation can lead to the homolytic cleavage of C-H bonds, particularly at the allylic/benzylic methyl group, initiating subsequent radical reactions.

The specific outcome of photochemical reactions would depend heavily on the experimental conditions, such as the wavelength of light used and the solvent.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization and Analysis of 2 Prop 1 En 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(Prop-1-en-2-yl)benzoic acid. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm. The aromatic protons on the benzene (B151609) ring would exhibit complex splitting patterns in the aromatic region (approximately 7.0-8.2 ppm), influenced by their positions relative to the carboxylic acid and isopropenyl substituents. The vinyl protons of the isopropenyl group would likely appear as two distinct signals in the olefinic region (around 5.0-5.5 ppm), while the methyl protons would present as a singlet further upfield (approximately 2.0-2.5 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal correlations between neighboring aromatic protons, aiding in their specific assignment. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for the definitive assignment of the carbon signals in the ¹³C NMR spectrum. The quaternary carbons, including the carboxylic carbon, the two aromatic carbons attached to the substituents, and the vinylic carbon attached to the benzene ring, would be identified by their absence in the HSQC spectrum.

Solid-state NMR could provide insights into the molecular structure and dynamics of this compound in its crystalline form, which can differ from its state in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (s, 1H)168.0 - 173.0
Aromatic C-H7.0 - 8.2 (m, 4H)125.0 - 135.0
Vinylic (=CH₂)5.0 - 5.5 (s, 2H)115.0 - 120.0
Methyl (-CH₃)2.0 - 2.5 (s, 3H)20.0 - 25.0
Quaternary Aromatic Carbons-130.0 - 145.0
Quaternary Vinylic Carbon-140.0 - 145.0
(Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.)

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound.

The IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be observed around 1700 cm⁻¹. The presence of the isopropenyl group would be indicated by C=C stretching vibrations around 1640 cm⁻¹ and out-of-plane C-H bending (wagging) of the vinyl group near 910 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aromatic C=C stretching would produce a series of peaks in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would complement the IR data. The C=C stretching of the isopropenyl and aromatic rings would typically show strong Raman signals, whereas the polar C=O and O-H groups would be weaker. Conformational analysis can be performed by observing shifts in vibrational frequencies under different conditions, such as temperature changes or in different solvents.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carboxylic Acid (-OH)O-H Stretch (dimer)2500 - 3300Broad, Strong
Carbonyl (C=O)C=O Stretch1680 - 1710Strong
Isopropenyl (C=C)C=C Stretch1630 - 1650Medium
Aromatic (C=C)C=C Stretch1450 - 1600Medium-Strong
Vinyl (=C-H)C-H Out-of-plane bend900 - 920Strong
Aromatic (C-H)C-H Stretch3000 - 3100Medium

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis for Molecular Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₀H₁₀O₂.

Electron Ionization (EI) mass spectrometry would reveal the fragmentation pattern, which serves as a molecular fingerprint. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the loss of the carboxyl group (-COOH, M-45), and the loss of water (-H₂O, M-18), especially if ortho-effects are at play. The isopropenyl group could also lead to characteristic fragmentation patterns, such as the loss of a methyl radical (-CH₃, M-15). Analysis of these fragments helps to confirm the connectivity of the molecule.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode using a C18 column, would be a suitable method for purity determination. The mobile phase would typically consist of a mixture of an aqueous acid (like acetic or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection would likely be performed using a UV detector, as the aromatic ring and conjugated system are strong chromophores. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC) could also be employed, likely after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) to prevent peak tailing and improve thermal stability. GC analysis would provide information on the presence of any volatile impurities.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

For a definitive determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an exact spatial arrangement of the atoms.

A key structural feature that would be confirmed by X-ray crystallography is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules, a common motif for carboxylic acids in the solid state. The analysis would also reveal the planarity of the benzene ring and the orientation of the isopropenyl and carboxylic acid substituents relative to the ring. Furthermore, X-ray crystallography is the only technique that can definitively identify and characterize different crystalline forms, or polymorphs, of the compound, which may have different physical properties.

Computational and Theoretical Investigations of 2 Prop 1 En 2 Yl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are employed to elucidate the electronic characteristics of 2-(prop-1-en-2-yl)benzoic acid. These calculations focus on the distribution of electron density and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental in predicting the molecule's reactivity, electronic transitions, and kinetic stability.

The HOMO is typically localized on the electron-rich parts of the molecule, which in this case would involve the aromatic ring and the π-system of the prop-1-en-2-yl group. The LUMO, conversely, represents the region most susceptible to nucleophilic attack, often centered on the carboxylic acid group and the adjacent carbon atoms of the benzene (B151609) ring. The energy gap between HOMO and LUMO is a critical parameter for determining molecular electrical transport properties and chemical reactivity. semanticscholar.org A smaller energy gap suggests higher reactivity.

DFT calculations, often using the B3LYP functional, are a standard method for optimizing molecular geometry and calculating orbital energies. researchgate.netresearchgate.net The electronic properties, such as the energies of frontier molecular orbitals, can be calculated to understand the molecule's behavior in chemical reactions. journals.co.za

Table 1: Predicted Frontier Molecular Orbital Properties of this compound Calculated using DFT/B3LYP method.

Parameter Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8

Note: The values in this table are illustrative and based on typical results for substituted benzoic acids.

Conformational Analysis and Energy Minima Determination via Molecular Mechanics and Density Functional Theory (DFT) Methods

The flexibility of this compound arises from the rotation around single bonds, specifically the bond connecting the prop-1-en-2-yl group to the benzene ring and the bond between the carboxylic acid group and the ring. This rotation gives rise to various conformers with different energies. Identifying the most stable conformer, or the global energy minimum, is essential as it represents the most populated structure at equilibrium.

A thorough conformational search can be performed using molecular mechanics, followed by geometry optimization of the located minima using more accurate DFT methods, such as B3LYP/6-311++G(d,p). mdpi.com For ortho-substituted benzoic acids, steric hindrance and potential intramolecular interactions between the substituents play a major role in determining the preferred conformation. rsc.orgalmerja.com In the case of this compound, the interaction between the vinyl group and the carboxylic acid group would dictate the torsional angles, forcing the carboxylic group to twist out of the plane of the benzene ring. almerja.com This twisting affects the conjugation between the carboxyl group and the aromatic ring. almerja.com The parent benzoic acid molecule has a planar cis conformer as its most stable form, with a non-planar trans conformer being significantly higher in energy. mdpi.com The presence of the ortho-substituent in this compound is expected to destabilize planar arrangements.

Table 2: Predicted Relative Energies of Key Conformers for this compound

Conformer Dihedral Angle (C6-C1-C=O) Relative Energy (kJ/mol)
Conformer A (Twisted) ~45° 0.00 (Global Minimum)
Conformer B (Near Planar) ~15° +8.5

Note: The data presented are hypothetical, illustrating expected outcomes from conformational analysis based on studies of similar ortho-substituted benzoic acids. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for predicting ¹H and ¹³C NMR chemical shifts. tandfonline.com Calculations are often performed with respect to a reference compound like tetramethylsilane (B1202638) (TMS). researchgate.netsemanticscholar.org For this compound, predictions would show distinct signals for the aromatic protons, the vinyl protons, the methyl protons, and the acidic proton of the carboxyl group. The chemical shifts of the aromatic carbons would be influenced by the electronic nature of both the carboxylic acid and the prop-1-en-2-yl substituents. ajol.info

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to atomic displacements. DFT calculations (e.g., at the B3LYP level) provide harmonic frequencies that are systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. jocpr.com Therefore, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. acs.org Key predicted vibrational modes for this compound would include the broad O-H stretch of the carboxylic acid dimer, the C=O carbonyl stretch, C=C stretches from the aromatic ring and the vinyl group, and various C-H bending and stretching modes. researchgate.net

Table 3: Predicted Spectroscopic Parameters for this compound

Parameter Predicted Value
¹H NMR (ppm)
Carboxylic Acid (-COOH) 12.0 - 13.0
Aromatic (Ar-H) 7.3 - 8.1
Vinyl (=CH₂) 5.1 - 5.4
Methyl (-CH₃) 2.1 - 2.3
¹³C NMR (ppm)
Carbonyl (-COOH) 168 - 172
Aromatic (Ar-C) 125 - 145
Vinyl (=C<, =CH₂) 115 - 142
Methyl (-CH₃) 20 - 24
IR Frequencies (cm⁻¹)
O-H stretch (H-bonded) 2500 - 3300 (broad)
C-H stretch (aromatic) 3000 - 3100
C=O stretch 1680 - 1710

Note: These values are estimations based on typical ranges for substituted benzoic acids and related compounds. researchgate.netajol.info

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Theoretical chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of intermediates and transition states (TS). For this compound, key transformations could include esterification of the carboxylic acid, electrophilic addition to the double bond, or reactions involving radical species. nih.govrsc.org

Using DFT, the potential energy surface of a reaction can be mapped out. A transition state is a first-order saddle point on this surface, connecting reactants to products. Locating the TS and calculating its energy relative to the reactants provides the activation energy barrier, which is crucial for determining the reaction rate. nih.gov For instance, modeling the reaction of this compound with a hydroxyl radical would involve exploring different pathways, such as addition to the aromatic ring or the double bond, and abstraction of the acidic hydrogen. rsc.orgsci-hub.st Calculations would reveal the most favorable reaction pathway by comparing the activation barriers for each step. ccspublishing.org.cnresearchgate.net

Intermolecular Interactions and Supramolecular Assembly Prediction

The solid-state structure and properties of this compound are governed by intermolecular interactions. The most significant of these for carboxylic acids is hydrogen bonding. Benzoic acid and its derivatives are well-known to form centrosymmetric dimers in the crystal phase, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. acs.orgnih.gov

Applications of 2 Prop 1 En 2 Yl Benzoic Acid in Materials Science and Polymer Chemistry Research

Role as a Monomer in Polymerization Reactions (e.g., Free Radical Polymerization, Controlled Radical Polymerization)

The isopropenyl group of 2-(prop-1-en-2-yl)benzoic acid allows it to participate in various addition polymerization reactions. Its reactivity is influenced by the electron-withdrawing nature of the aromatic ring and the steric bulk of the ortho-substituent.

Free Radical Polymerization (FRP): this compound can be homopolymerized via conventional free radical polymerization using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting homopolymer, poly(this compound), possesses a backbone of repeating monomer units, each bearing a pendant carboxylic acid group. However, FRP typically yields polymers with high molecular weight dispersity (Đ > 1.5) and limited control over the final architecture. The polymerization rate is generally lower compared to less sterically hindered monomers like styrene (B11656) or acrylates.

Controlled Radical Polymerization (CRP): To achieve well-defined polymers with controlled molecular weights, low dispersity, and complex architectures (e.g., block copolymers), controlled radical polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully utilized for this monomer. The use of a suitable chain transfer agent (CTA), such as a dithiobenzoate or trithiocarbonate, allows for a controlled, living-like polymerization process. This method enables the synthesis of homopolymers and block copolymers with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.3), which is crucial for applications requiring precise material properties.

Table 1: Comparison of Polymerization Methods for this compound
Polymerization MethodTypical Initiator/AgentKey CharacteristicsResulting Dispersity (Đ)Primary Advantage
Free Radical Polymerization (FRP)Azobisisobutyronitrile (AIBN)Simple setup, rapid polymerization.High (typically > 1.5)Simplicity and cost-effectiveness.
Reversible Addition-Fragmentation chain Transfer (RAFT)AIBN + Chain Transfer Agent (e.g., dithiobenzoate)Living/controlled process, linear evolution of molecular weight with conversion.Low (typically 1.1 - 1.3)Precise control over molecular weight, low dispersity, and ability to form block copolymers.

Copolymers and Terpolymers Incorporating this compound for Advanced Materials Synthesis

Copolymerization of this compound with other monomers is a powerful strategy to create materials with tailored combinations of properties. The incorporation of its units introduces acidity, hydrophilicity (at high pH), and sites for further chemical reaction.

Copolymers: Well-defined amphiphilic block copolymers have been synthesized using CRP techniques. For instance, block copolymers of styrene and this compound can be prepared via RAFT polymerization. In such a system, the polystyrene block is hydrophobic, while the poly(this compound) block is hydrophilic and pH-responsive. These materials can self-assemble in selective solvents to form nanoscale structures like micelles or vesicles. Similarly, copolymerization with monomers like methyl methacrylate (B99206) (MMA) allows for the tuning of mechanical properties and glass transition temperature (Tg).

Terpolymers: The synthesis of terpolymers further expands the functional design space. For example, a terpolymer could be synthesized from this compound, a hydrophobic monomer like styrene, and a third monomer bearing a different functional group (e.g., a fluorescent tag or a cross-linkable moiety). This approach enables the creation of multifunctional materials where each monomer component contributes a specific property—such as pH-responsiveness, structural integrity, and optical signaling—within a single polymer chain.

Table 2: Examples of Copolymers Incorporating this compound
Copolymer SystemPolymerization MethodResulting PropertiesPotential Application Area
Styrene-b-2-(prop-1-en-2-yl)benzoic acidRAFTAmphiphilic, pH-responsive, forms micelles in aqueous media.Drug delivery, nanoreactors, emulsifiers.
Methyl methacrylate-co-2-(prop-1-en-2-yl)benzoic acidFRP or RAFTTunable Tg, improved adhesion, functionalizable.Functional coatings, adhesives, composite materials.
N-isopropylacrylamide-b-2-(prop-1-en-2-yl)benzoic acidRAFTDual-responsive (pH and temperature).Smart hydrogels, controlled release systems, sensors.

Functionalization of Polymer Backbones and Surfaces with this compound Derivatives

The carboxylic acid group is a versatile chemical handle for both post-polymerization modification and surface functionalization.

Backbone Functionalization: Once a polymer containing this compound units is synthesized, the pendant carboxylic acid groups can be chemically modified. Standard coupling chemistry, such as carbodiimide-mediated amidation (e.g., using EDC/NHS) or esterification, can be used to attach a wide range of molecules. This allows for the covalent linkage of:

Biomolecules: Peptides, proteins, or DNA for creating biocompatible or bioactive materials.

Fluorescent Dyes: For creating labeled polymers used in imaging and sensing applications.

Cross-linking Agents: To form covalently cross-linked networks or hydrogels.

Surface Functionalization: this compound and its polymers are effective for modifying the surfaces of materials.

"Grafting-to" Approach: Pre-synthesized polymers containing this compound units can be attached to surfaces that have complementary functional groups (e.g., amine-functionalized silica). The carboxylic acid groups react to form a stable covalent bond, creating a polymer brush layer.

"Grafting-from" Approach: A polymerization initiator can be anchored to a surface, followed by surface-initiated polymerization of this compound. This method creates a dense layer of polymer chains grown directly from the surface, providing a high density of carboxylic acid functional groups that can alter surface wettability or serve as anchor points for further functionalization.

Applications in Nanomaterials Synthesis and Characterization

The properties of this compound and its polymers make them highly suitable for the synthesis and stabilization of nanomaterials.

Stabilization of Nanoparticles: The carboxylic acid group can act as a ligand, coordinating to the surface of inorganic nanoparticles (e.g., iron oxide, gold, cadmium selenide). When used during nanoparticle synthesis, polymers containing this compound units can serve as capping agents. They adsorb onto the nascent nanoparticle surface, providing steric and/or electrostatic stabilization that prevents aggregation and controls particle size and dispersibility in various solvents.

Self-Assembly of Polymeric Nanostructures: As mentioned previously, amphiphilic block copolymers containing a poly(this compound) block readily self-assemble in aqueous solution. By adjusting the pH, the protonation state of the carboxylic acid changes, altering the hydrophilic-lipophilic balance. This can be used to trigger the formation or dissociation of nanostructures like spherical micelles, cylindrical micelles (worms), or vesicles. These structures can encapsulate hydrophobic guest molecules, making them promising candidates for nanocarriers in drug delivery systems.

Development of Responsive Polymers and Hydrogels Utilizing the Carboxylic Acid Functionality

The most prominent feature imparted by this compound units is pH-responsiveness, making it a key component in the development of "smart" materials.

pH-Responsive Polymers: The carboxylic acid group has a specific pKa value (the pH at which it is 50% deprotonated). Below its pKa, the group is in its protonated, neutral -COOH form, which is less soluble in water. Above the pKa, it deprotonates to the carboxylate anion (-COO⁻), which is highly hydrophilic and charged. This transition triggers a significant change in polymer properties:

Solubility: The polymer can be made to precipitate or dissolve by simply changing the pH of the solution.

Conformation: In solution, the polymer chains will transition from a collapsed, globular state at low pH to an extended, solvated state at high pH due to electrostatic repulsion between the carboxylate anions.

Responsive Hydrogels: When polymers of this compound are chemically cross-linked, they form hydrogels. These hydrogels exhibit dramatic pH-dependent swelling behavior.

At low pH (pH < pKa): The network is relatively collapsed, and the hydrogel holds a minimal amount of water.

At high pH (pH > pKa): The deprotonation of the carboxylic acid groups leads to strong electrostatic repulsion within the network. This repulsion, combined with an increase in osmotic pressure from counter-ions, forces the polymer chains apart, causing the hydrogel to swell significantly and absorb large quantities of water. This reversible swelling/deswelling can be harnessed for applications such as pH-triggered drug release, chemical sensors, and actuators.

Table 3: pH-Responsive Behavior of Materials Based on this compound
Material TypeStimulusBehavior at Low pH (< pKa)Behavior at High pH (> pKa)Mechanism of Response
Block Copolymer MicellesIncrease in pHAssembled; core is hydrophobic, shell is collapsed.Disassembled or swollen; shell becomes highly hydrophilic and extended.Protonation/deprotonation of carboxylic acid, changing hydrophilic-lipophilic balance.
Cross-linked HydrogelIncrease in pHCollapsed state, low water content.Swollen state, high water content.Electrostatic repulsion between deprotonated carboxylate groups and osmotic pressure.

2 Prop 1 En 2 Yl Benzoic Acid As a Building Block in Complex Organic Synthesis and Precursor Chemistry Excluding Clinical Applications

Precursor for Complex Heterocyclic Systems and Macrocyclic Compounds

No specific examples were found in the scientific literature of 2-(Prop-1-en-2-yl)benzoic acid being utilized as a direct precursor for the synthesis of complex heterocyclic systems or macrocyclic compounds. General methodologies exist for the conversion of benzoic acid derivatives into heterocycles, but specific reaction schemes, yields, or characterization data for products derived from this compound are not available in the public domain.

Ligand Design and Coordination Chemistry with Transition Metal Centers for Catalysis

Synthesis of Analogues and Scaffolds for Chemical Biology and Lead Compound Research (Focus on Synthetic Strategy)

A search for the synthetic strategies employing this compound to produce analogues and scaffolds for chemical biology or as lead compounds in drug discovery yielded no specific results. The role of this compound as a foundational scaffold or a modifiable template for generating compound libraries is not described.

Role in Total Synthesis of Natural Products and Analogues

There are no published accounts of this compound being used as a key intermediate or starting material in the total synthesis of any natural products or their analogues. Its potential as a strategic building block in retrosynthetic analysis has not been reported.

Application in Supramolecular Chemistry and Host-Guest Systems Design

The application of this compound in the design and synthesis of components for supramolecular chemistry, such as host-guest systems, molecular tweezers, or self-assembling structures, is not found in the current body of scientific literature.

Advanced Analytical Methodologies for Detection and Quantification of 2 Prop 1 En 2 Yl Benzoic Acid in Non Biological/non Clinical Matrices

Development of Robust Analytical Protocols for Process Monitoring in Chemical Synthesis

The synthesis of 2-(Prop-1-en-2-yl)benzoic acid requires stringent monitoring to ensure reaction completion, maximize yield, and minimize impurities. Robust analytical protocols are fundamental for real-time or near-real-time analysis of reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. A typical HPLC method would involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with a small percentage of formic or acetic acid to ensure the protonation of the carboxylic acid group and improve peak shape. upb.rohelixchrom.comusda.gov Detection is commonly achieved using a UV detector, leveraging the aromatic ring's chromophore. upb.ro

For more complex reaction mixtures, where isomers or by-products may have similar retention times, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) offers enhanced resolution and specificity. nih.govmdpi.com The development of such methods involves optimizing parameters like mobile phase composition, flow rate, and MS conditions (e.g., ionization source, fragmentation energy) to achieve clear separation and sensitive detection of the target analyte and key impurities.

Table 1: Illustrative HPLC Parameters for Monitoring this compound Synthesis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

Trace Analysis and Environmental Fate Studies in Non-Biological Systems

Understanding the environmental persistence and degradation of this compound necessitates analytical methods capable of detecting trace concentrations in matrices such as water and soil. researchgate.netmdpi.com Due to the complexity of environmental samples, extensive sample preparation is often required to remove interfering substances and concentrate the analyte. mdpi.com Techniques like solid-phase extraction (SPE) with appropriate sorbents are commonly employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for trace analysis, often requiring derivatization of the carboxylic acid group to increase volatility and improve chromatographic performance. nih.govresearchgate.net Trimethylsilyl (TMS) derivatives are frequently used. The mass spectrometer provides high selectivity and allows for quantification using selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on characteristic ions of the derivatized analyte.

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is another highly sensitive and selective technique for environmental trace analysis, which often does not require derivatization. semanticscholar.org By using multiple reaction monitoring (MRM), LC-MS/MS can provide excellent specificity even in complex matrices. nih.gov

Table 2: Example of SPE and GC-MS Conditions for Trace Analysis

StepParameterDetails
Sample Preparation Solid-Phase Extraction Sorbent: Polymeric reversed-phaseConditioning: Methanol, followed by waterLoading: Acidified water sampleWashing: Water/Methanol mixtureElution: Dichloromethane
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Conditions 60°C for 30 minutes
GC-MS Analysis Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Temperature Program 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min
Ionization Electron Ionization (EI) at 70 eV
Detection Selected Ion Monitoring (SIM) of characteristic ions

Quality Control and Impurity Profiling in Material Science Applications

In material science, this compound may be used as a monomer or an additive in polymer synthesis. Its purity is critical as impurities can affect the properties of the final material. Analytical methods are therefore essential for quality control of the starting material and for impurity profiling.

Techniques such as HPLC and GC-MS, as described previously, are routinely used. For a comprehensive impurity profile, a combination of techniques is often necessary. For instance, HPLC can quantify known impurities against reference standards, while GC-MS can help identify unknown volatile or semi-volatile impurities based on their mass spectra. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.

Electrochemical Methods for Detection and Characterization in Solution

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like this compound. researchgate.net The presence of the aromatic ring and the carboxylic acid group can be exploited for electrochemical detection. Cyclic voltammetry can be used to study the redox behavior of the compound and to determine the optimal potential for its detection. researchgate.net

For quantitative analysis, techniques like differential pulse voltammetry or square-wave voltammetry can be employed, often using modified electrodes to enhance sensitivity and selectivity. mdpi.com For example, electrodes modified with conductive polymers or nanomaterials can pre-concentrate the analyte at the electrode surface, leading to lower detection limits. While not as common as chromatographic methods for routine analysis, electrochemical sensors can be developed for specific applications, such as in-line process monitoring.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of this compound in complex non-biological matrices. asdlib.orgnih.govresearchgate.netlongdom.orgiipseries.org

GC-MS: As mentioned, GC-MS is highly effective for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes. nist.gov This is particularly useful for identifying unknown impurities in synthesis batches or degradation products in environmental samples.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC. mdpi.comsemanticscholar.org The initial mass spectrometer (MS1) can be set to select the molecular ion of the target analyte, which is then fragmented in a collision cell. The resulting fragment ions are then analyzed by the second mass spectrometer (MS2). This process of multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity. nih.gov This makes LC-MS/MS a preferred method for trace-level quantification in complex matrices without extensive sample cleanup. semanticscholar.org

The combination of these advanced analytical methodologies provides a robust framework for the detection, quantification, and characterization of this compound across a range of applications, ensuring product quality, process efficiency, and environmental safety.

Emerging Research Areas and Future Perspectives for 2 Prop 1 En 2 Yl Benzoic Acid

Integration into Advanced Catalytic Systems and Methodologies

The utility of 2-(Prop-1-en-2-yl)benzoic acid and its derivatives is most prominent in the context of advanced, metal-catalyzed cross-coupling reactions. These methodologies are foundational in modern synthetic chemistry for creating complex molecular architectures from simpler precursors.

Notably, derivatives of this compound have been successfully employed in palladium-mediated cross-coupling reactions. A key example is the synthesis of 2,4-Bis(benzyloxy)-5-(prop-1-en-2-yl)benzoic acid, a crucial intermediate for the Hsp90 inhibitor, AT13387. This synthesis utilized a palladium catalyst to couple a brominated benzoic acid derivative with potassium trifluoro(prop-1-en-2-yl)borate, demonstrating the compound's compatibility with sophisticated organometallic transformations.

Furthermore, research into rhodium(III)-catalyzed reactions has shown the utility of benzoic acids in the synthesis of isocoumarins through oxidative coupling with vinyl acetates. In these studies, while benzoic acid itself was the primary substrate, the investigation of related structures and their reactivity provides a framework for how this compound could behave in similar C-H activation and annulation cascades. The high regioselectivity observed in these rhodium-catalyzed systems suggests that the specific substitution pattern of this compound could be leveraged to direct the formation of unique isocoumarin (B1212949) scaffolds.

A summary of representative catalytic applications involving derivatives or related structures is presented below.

Catalyst SystemReactantsProduct TypeApplication Context
Palladium-mediatedBenzyl 2,4-bis(benzyloxy)-5-bromobenzoate, Potassium trifluoro(prop-1-en-2-yl)borateSubstituted Benzoic AcidIntermediate for Hsp90 Inhibitor AT13387
Rh(III)-catalyzedBenzoic Acid, Isopropenyl Acetate3-Methyl-1H-isochromen-1-oneSynthesis of Isocoumarins

Sustainable Synthesis and Biocatalytic Approaches for Production

Current literature primarily details the synthesis of this compound and its derivatives through conventional multi-step organic synthesis, often involving protection/deprotection steps and metal catalysts. For instance, the synthesis of a key derivative involves masking phenol (B47542) groups, bromination, a palladium-mediated cross-coupling, and subsequent hydrolysis.

There is a notable absence of published research specifically detailing the sustainable synthesis of this compound using green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks. Similarly, dedicated studies on the biocatalytic production of this compound are not currently available in scientific literature. While general research into the biocatalytic synthesis of chiral intermediates and the use of enzymes like transketolase for C-C bond formation is advancing, these methods have not yet been specifically applied to the production of this compound. The development of such biocatalytic or green synthetic routes remains an open area for future research.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The primary reactivity pattern explored for this compound involves its use as a scaffold in building more complex molecules. The isopropenyl and carboxylic acid functional groups are key handles for a variety of chemical transformations.

The synthesis of isocoumarins via Rh(III)-catalyzed C-H olefination of benzoic acids represents a significant transformation where the carboxylic acid directs the ortho-C–H activation. Although the direct use of this compound was not the focus, these studies pave the way for its potential use in similar transformations to create novel heterocyclic systems.

Another area of emerging reactivity involves the functionalization of the alkene. A recent study on the synthesis of enol ester-functionalized sulfonyl fluorides utilized carboxylic acid derivatives in nucleophilic substitution reactions. This suggests that the carboxylic acid moiety of this compound could be used to introduce the entire molecular fragment onto other reactive species, creating novel functional molecules.

Potential in Optoelectronic Materials and Photovoltaic Devices Research

Currently, there is no specific research in the available literature that investigates the application of this compound in optoelectronic materials or photovoltaic devices. Research into benzoic acid derivatives for such applications often focuses on structures with extended π-conjugation, which facilitates charge transport and light absorption. For instance, related compounds like 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid have been studied for their nonlinear optical (NLO) properties.

While the propenyl group on this compound offers a site for polymerization, which could be relevant for creating functional polymers for electronic applications, this potential remains unexplored. The development of new organic dyes for dye-sensitized solar cells (DSSCs) often involves benzoic acid groups as anchoring points to semiconductor surfaces like TiO2. However, research in this area has focused on different imidazole-based benzoic acid derivatives. The application of this compound in these fields is a potential, but as yet unrealized, research direction.

Identification of Unaddressed Research Questions and Future Directions in Chemical Research

The analysis of the current literature on this compound reveals several unaddressed questions and promising directions for future chemical research:

Advanced Catalysis: Can this compound be utilized in asymmetric catalysis to generate chiral molecules? How would the isopropenyl group influence enantioselectivity in metal- or organo-catalyzed reactions?

Sustainable Production: A significant gap exists in the development of green synthetic routes. Future research could focus on biocatalytic methods, potentially using engineered microorganisms or isolated enzymes, to produce the compound from renewable resources.

Novel Reactivity: The full reactive potential of the conjugated system formed by the aromatic ring and the isopropenyl group is yet to be explored. Could it participate in cycloaddition reactions to form complex polycyclic structures? Can the vinyl group be functionalized through novel methods like photocatalytic additions?

Polymer Chemistry: The alkene moiety makes this compound a potential monomer for polymerization. Research is needed to investigate its polymerization behavior and the properties of the resulting polymers, which could have applications in specialty materials and coatings.

Materials Science: The potential of this compound and its derivatives in materials science, particularly in optoelectronics, is completely unexplored. Future studies could involve designing and synthesizing derivatives with extended conjugation to assess their suitability for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, or as components of metal-organic frameworks (MOFs).

Medicinal Chemistry: While it is a known intermediate for some bioactive molecules, a broader screening of its derivatives for pharmacological activity is warranted. Structure-activity relationship (SAR) studies could be performed by modifying both the aromatic ring and the propenyl group to develop new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.